molecular formula C8H8FI B8758662 1,2-Dimethyl-4-fluoro-5-iodobenzene

1,2-Dimethyl-4-fluoro-5-iodobenzene

Cat. No.: B8758662
M. Wt: 250.05 g/mol
InChI Key: FJAHOFMWQBTAMB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-fluoro-5-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with two methyl groups at positions 1 and 2, a fluorine atom at position 4, and an iodine atom at position 3. The methyl groups act as electron-donating substituents, while fluorine (electron-withdrawing) and iodine (leaving group) introduce electronic and steric effects that influence reactivity and stability. Its synthesis may involve multi-step halogenation and alkylation processes, akin to methods described for related diamine precursors .

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-fluoro-2-iodo-4,5-dimethylbenzene

InChI

InChI=1S/C8H8FI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3

InChI Key

FJAHOFMWQBTAMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)I)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

1,2-Difluoro-4-iodobenzene (CAS 64248-58-4)
  • Structure : Fluorine at positions 1 and 2, iodine at position 4.
  • Key Differences: Lacks methyl groups, reducing steric hindrance but increasing electron-withdrawing effects due to dual fluorines.
  • Reactivity : Enhanced electrophilic substitution resistance compared to the target compound due to stronger deactivation from adjacent fluorines.
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene (CAS 2383732-72-5)
  • Structure : Bromine (position 2), difluoromethoxy (position 3), fluorine (position 4), and iodine (position 1).
  • Iodine at position 1 may direct electrophilic attacks differently compared to position 5 in the target compound .

Physicochemical Properties (Inferred)

Property 1,2-Dimethyl-4-fluoro-5-iodobenzene 1,2-Difluoro-4-iodobenzene 2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene
Molecular Weight (g/mol) 278.09 258.95 409.96
Halogen Substituents F, I F (×2), I Br, F (×2), I
Electron Effects Mixed (donor + withdrawer) Strongly deactivated Highly deactivated
Steric Hindrance Moderate (adjacent methyl groups) Low High (bulky difluoromethoxy)
Stability Likely stable Requires stabilization Unknown

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